PqsR-IN-2 was identified through high-throughput screening of small molecules aimed at inhibiting the PqsR transcription factor. It belongs to a class of compounds that are being explored for their potential in treating infections caused by Pseudomonas aeruginosa by disrupting its communication systems. The compound's classification falls under synthetic organic compounds with potential pharmacological applications.
The synthesis of PqsR-IN-2 typically involves several steps, including:
The synthetic route may also involve strategic modifications to enhance the biological activity of the compound, such as altering side chains or functional groups based on structure-activity relationship studies.
PqsR-IN-2 exhibits a complex molecular structure characterized by a quinolone core, which is essential for its interaction with the PqsR protein. The molecular formula and specific data points (such as molecular weight) are critical for understanding its properties:
X-ray crystallography studies have provided insights into the three-dimensional arrangement of atoms within PqsR-IN-2 when bound to PqsR, revealing critical interactions that stabilize this binding.
PqsR-IN-2 participates in various chemical reactions that are pivotal for its functionality:
Understanding these reactions is crucial for optimizing the compound's efficacy as an antagonist.
The mechanism by which PqsR-IN-2 exerts its effects involves several key steps:
PqsR-IN-2 exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's suitability for further development into therapeutic agents.
PqsR-IN-2 has several applications in scientific research and potential therapeutic uses:
Pseudomonas aeruginosa employs a hierarchical QS network comprising Las, Rhl, and Pqs systems to coordinate population-wide virulence expression. The Pqs system (Pseudomonas Quinolone Signal) operates as the central hub, governed by the transcriptional regulator PqsR (MvfR). Upon binding to alkylquinolone signaling molecules like HHQ (2-heptyl-4-hydroxyquinoline) and PQS (3,4-dihydroxy-2-heptylquinoline), PqsR activates transcription of virulence operons responsible for:
The Pqs system exhibits exceptional clinical relevance as mutants with impaired alkylquinolone signaling demonstrate attenuated virulence in infection models. Crucially, QS-deficient strains remain susceptible to immune clearance while exhibiting reduced resistance selection compared to antibiotic-treated populations [3] [8].
Table 1: Virulence Phenotypes Modulated by PqsR Signaling in P. aeruginosa
Virulence Factor | Function in Pathogenesis | Regulatory Mechanism |
---|---|---|
Pyocyanin | Host cell membrane disruption, immune evasion | Direct transcriptional activation via PqsR-PQS complex |
Biofilm matrix | Extracellular polysaccharide (Psl/Pel) production | Upregulation of polysaccharide synthesis operons |
HQNO (4-hydroxy-2-heptylquinoline-N-oxide) | Programmed cell death induction, competitor inhibition | pqsABCDE operon expression |
LecA/LecB lectins | Host cell adhesion, biofilm stabilization | RhlR-PqsR crosstalk activation |
PqsR functions as a ligand-dependent transcription factor belonging to the LuxR superfamily. Structural analyses reveal its modular organization featuring:
Natural ligands HHQ and PQS bind PqsR with dissociation constants (Kd) of 250 nM and 50 nM, respectively, inducing dimerization and subsequent recognition of pqs-responsive elements (PQS-REs) in promoter regions. PqsR-IN-2 exploits this molecular machinery through competitive inhibition, exhibiting a remarkably low Kd,app of 7 nM – substantially outperforming natural ligands in binding affinity [6] [7]. The compound's efficacy stems from its optimized interactions with Tyr-194 and Trp-241 residues within the hydrophobic ligand-binding pocket, preventing the conformational shift necessary for DNA-binding domain activation [7].
Notably, PqsR regulation extends beyond alkylquinolone binding. The transcriptional regulator CysB represses pqsR expression by binding its promoter region, independent of cysteine availability – representing an unconventional regulatory mechanism [10]. Additionally, nucleoid-associated proteins MvaT and MvaU modulate pqsR accessibility through chromatin structuring. This multi-tiered control underscores PqsR's centrality in P. aeruginosa virulence programming.
Table 2: Comparative Ligand Binding Profiles for PqsR
Ligand | Chemical Structure | Kd (nM) | Biological Effect |
---|---|---|---|
PQS (Natural agonist) | 3,4-dihydroxy-2-heptylquinoline | 50 | Full receptor activation |
HHQ (Natural agonist) | 2-heptyl-4-hydroxyquinoline | 250 | Partial agonism |
PqsR-IN-2 (Synthetic antagonist) | C18H20ClN3OS | 7 | Competitive inhibition |
Clofoctol (Repurposed inhibitor) | Phenolic ether | 1,900 | Partial inverse agonism |
Conventional antibiotics inevitably generate resistance through target modification, efflux upregulation, or enzymatic inactivation. Anti-virulence agents like PqsR-IN-2 circumvent this by targeting non-essential virulence circuitry, theoretically reducing resistance selection. This compound exemplifies three strategic advantages:
Virulence Attenuation Without Bactericidal Pressure: At sub-inhibitory concentrations (IC50 = 234 nM against pyocyanin), PqsR-IN-2 suppresses toxin production while maintaining bacterial viability, minimizing resistance enrichment [2] [7].
Biofilm Resensitization: When combined with tobramycin, PqsR-IN-2 reduces the biofilm eradication concentration (MBEC) by 32-fold in P. aeruginosa biofilms through extracellular matrix disruption and enhanced antibiotic penetration [7].
Broad Strain Efficacy: PqsR-IN-2 demonstrates nanomolar IC50 against clinical isolates from bronchiectasis patients (265 ± 3.4 nM in PA14 strain), maintaining activity against lasR mutants resistant to other QS inhibitors [2] [7].
Mechanistic studies reveal PqsR-IN-2 functions as an inverse agonist rather than a pure antagonist. In the absence of natural ligands, basal PqsR activity maintains low-level virulence expression. PqsR-IN-2 suppresses this constitutive activity by stabilizing the receptor's inactive conformation, providing an additional therapeutic dimension [6] [7]. This dual-mode inhibition translates to in vivo efficacy, as demonstrated in murine neutropenic thigh infection models where adjunctive therapy with tobramycin reduced bacterial burdens by 3.5-log10 CFU compared to antibiotic monotherapy [7].
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